molecular formula C18H26N2O2 B1444301 Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 674792-03-1

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B1444301
CAS No.: 674792-03-1
M. Wt: 302.4 g/mol
InChI Key: WQUNWZFCYWGNNC-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 674792-03-1) is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.42 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97%

The compound features a tert-butyl group and a benzyl moiety attached to a diazaspiro framework, which contributes to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival. For instance, the compound may exhibit inhibitory effects on mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in various cancers .
  • Modulation of Cellular Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially through interactions with phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cancer cell survival and proliferation.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Case Study : A derivative of diazaspiro compounds was tested for its ability to inhibit tumor growth in xenograft models of gastrointestinal stromal tumors (GIST) harboring PDGFRA mutations. The results demonstrated a marked reduction in tumor size and improved survival rates in treated animals .

Neuroprotective Effects

Some research suggests that spirocyclic compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReferences
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylateInhibitor of RTKs; anticancer potential
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylateModulation of PI3K/mTOR pathways
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneAntitumor activity; enzyme inhibition

Properties

IUPAC Name

tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-11-19(14-18(20)9-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNWZFCYWGNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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